molecular formula C26H19N3O4S B11624236 ethyl 4-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate

ethyl 4-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B11624236
M. Wt: 469.5 g/mol
InChI Key: NCNPPZOBVSPVMN-ICALIKLASA-N
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Description

ETHYL 4-(5-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that belongs to the class of thiazolopyrimidine derivatives

Preparation Methods

The synthesis of ETHYL 4-(5-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves multi-step reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol under ultrasonic activation . This method is efficient and follows the principles of green chemistry.

Chemical Reactions Analysis

ETHYL 4-(5-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

ETHYL 4-(5-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(5-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 4-(5-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be compared with other thiazolopyrimidine derivatives. Similar compounds include:

Properties

Molecular Formula

C26H19N3O4S

Molecular Weight

469.5 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-(5-imino-7-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C26H19N3O4S/c1-2-32-25(31)18-10-8-17(9-11-18)22-13-12-19(33-22)14-20-23(27)29-21(16-6-4-3-5-7-16)15-34-26(29)28-24(20)30/h3-15,27H,2H2,1H3/b20-14-,27-23?

InChI Key

NCNPPZOBVSPVMN-ICALIKLASA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Origin of Product

United States

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